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molecular formula C8H6ClNO3 B8336857 Methyl 2-chloro-6-formylisonicotinate

Methyl 2-chloro-6-formylisonicotinate

Cat. No. B8336857
M. Wt: 199.59 g/mol
InChI Key: DVJMWUMSDYDADG-UHFFFAOYSA-N
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Patent
US08299267B2

Procedure details

To a stirring mixture of 3.6 g (17.9 mmol) of methyl 2-chloro-6-(hydroxymethyl)isonicotinate, 8.9 g of 4A powdered molecular sieves, 3.1 g (26.5 mmol) of NMO in 55 mL of CH2Cl2 was added (after about 10 min.) 659 mg (1.87 mmol) of TPAP. The mixture began to gently reflux, and the mixture was stirred for 75 min., filtered through Celite, and concentrated. Purification by flash silica gel chromatography (10% EtOAc/hexanes) provided 1.53 g of methyl 2-chloro-6-formylisonicotinate in 43% yield as an off-white solid.
Name
methyl 2-chloro-6-(hydroxymethyl)isonicotinate
Quantity
3.6 g
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
8.9 g
Type
reactant
Reaction Step One
Name
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
659 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([CH2:12][OH:13])[N:11]=1)[C:5]([O:7][CH3:8])=[O:6].C[N+]1([O-])CCOCC1>C(Cl)Cl.CCC[N+](CCC)(CCC)CCC.[O-][Ru](=O)(=O)=O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([CH:12]=[O:13])[N:11]=1)[C:5]([O:7][CH3:8])=[O:6] |f:3.4|

Inputs

Step One
Name
methyl 2-chloro-6-(hydroxymethyl)isonicotinate
Quantity
3.6 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OC)C=C(N1)CO
Name
4A
Quantity
8.9 g
Type
reactant
Smiles
Name
Quantity
3.1 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
55 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
659 mg
Type
catalyst
Smiles
CCC[N+](CCC)(CCC)CCC.[O-][Ru](=O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 75 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to gently reflux
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash silica gel chromatography (10% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
ClC=1C=C(C(=O)OC)C=C(N1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.53 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 42.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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